Cas no 1251634-63-5 (1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea)

O composto 1-(3,4-dimetoxifenil)metil-3-(1-metil-1H-pirrol-2-il)metil-3-(tiofen-2-il)metilureia é uma ureia trisubstituída com grupos aromáticos distintos, destacando-se pela sua estrutura multifuncional. Sua combinação de anéis heterocíclicos (tiofeno e pirrol) e o fragmento 3,4-dimetoxifenil confere propriedades eletrônicas únicas, potencialmente úteis em aplicações farmacológicas como modulação de receptores ou inibição enzimática. A presença de grupos metoxi aumenta a solubilidade em solventes orgânicos polares, enquanto os sistemas heterocíclicos podem favorecer interações π-π em sistemas biológicos. Sua síntese requer controle estereoquímico devido aos centros quirais potenciais, sendo relevante para estudos de relação estrutura-atividade (SAR) em química medicinal.
1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea structure
1251634-63-5 structure
Product Name:1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea
N.o CAS:1251634-63-5
MF:C21H25N3O3S
MW:399.506503820419
CID:6271491
PubChem ID:49669643
Update Time:2025-07-17

1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea
    • VU0524101-1
    • F5854-3186
    • 1251634-63-5
    • 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea
    • 3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
    • AKOS024522682
    • Inchi: 1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25)
    • Chave InChI: IWENVSJPQJYQBV-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN(C(NCC1C=CC(=C(C=1)OC)OC)=O)CC1=CC=CN1C

Propriedades Computadas

  • Massa Exacta: 399.162
  • Massa monoisotópica: 399.162
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 496
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 84A^2
  • XLogP3: 2.5

1-(3,4-dimethoxyphenyl)methyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-3-(thiophen-2-yl)methylurea Preçomais >>

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